1-(1-Bromo-2-methylindolizin-3-yl)ethan-1-one
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Overview
Description
1-(1-Bromo-2-methylindolizin-3-yl)ethan-1-one is a synthetic organic compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromo-2-methylindolizin-3-yl)ethan-1-one typically involves the bromination of 2-methylindolizine followed by acylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The acylation step involves the reaction of the brominated intermediate with ethanoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromo-2-methylindolizin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products include substituted indolizines with various functional groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Scientific Research Applications
1-(1-Bromo-2-methylindolizin-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-2-methylindolizin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in these interactions, facilitating binding to the target site and modulating its activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(Indolizin-3-yl)ethan-1-one: Lacks the bromine atom, which can affect its reactivity and biological activity.
2-Methylindolizine: Lacks both the bromine atom and the ethanoyl group, making it less versatile in chemical reactions.
1-(1-Chloro-2-methylindolizin-3-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological properties.
Uniqueness
1-(1-Bromo-2-methylindolizin-3-yl)ethan-1-one is unique due to the presence of both the bromine atom and the ethanoyl group, which confer specific reactivity and potential biological activity. The bromine atom makes it a good candidate for nucleophilic substitution reactions, while the ethanoyl group allows for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
1-(1-bromo-2-methylindolizin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-10(12)9-5-3-4-6-13(9)11(7)8(2)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPPMMZAMPJEOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1Br)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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